molecular formula C8H6BrNOS B12626826 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole CAS No. 945392-05-2

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole

Cat. No.: B12626826
CAS No.: 945392-05-2
M. Wt: 244.11 g/mol
InChI Key: YQBFLJQXISSAEQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Biology

Heterocyclic compounds are fundamental building blocks of life and are integral to the structure of numerous biologically active molecules, including vitamins, hormones, and nucleic acids. mdpi.combohrium.com Their diverse structures and ability to engage in various biological interactions make them a cornerstone of modern chemical biology and medicinal chemistry. sci-hub.senih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and capacity to bind to biological targets. nih.gov This versatility has led to their widespread use in the development of therapeutic agents across a broad spectrum of diseases. bohrium.com

Rationale for Research on Thiophene-Isoxazole Conjugates

The rationale for investigating thiophene-isoxazole conjugates stems from the recognized pharmacological importance of both individual heterocycles. Thiophene (B33073), a sulfur-containing five-membered ring, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsciensage.info Similarly, the isoxazole (B147169) ring is a key component in numerous pharmaceuticals and is known for its diverse bioactivities.

The strategic combination of these two pharmacophores into a single molecular entity is driven by the hypothesis that such hybrid systems may exhibit synergistic or novel biological effects. Researchers are exploring these conjugates for their potential to interact with various biological targets, including enzymes and receptors implicated in diseases like cancer and tuberculosis. nih.gov The isoxazole moiety can act as a versatile linker or a pharmacophoric element, and its structural features allow for a range of noncovalent interactions, which can be crucial for target binding.

Overview of Research Trajectories for 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole and Related Structures

While specific research focusing exclusively on this compound is limited, the broader research trajectory for related thiophene-isoxazole derivatives is well-documented. The primary focus of this research has been in the domain of oncology, with numerous studies investigating the anticancer potential of these hybrid molecules. sci-hub.senih.gov

Structure-activity relationship (SAR) studies on various thiophene-isoxazole derivatives have revealed that the nature and position of substituents on both the thiophene and any aryl rings attached to the isoxazole core play a critical role in their biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly modulate the cytotoxic potency of these compounds against different cancer cell lines. nih.gov

Research has also extended to the development of novel synthetic methodologies to access these complex molecular architectures. sciensage.info The synthesis of compounds like this compound would typically involve the construction of the isoxazole ring from a suitable thiophene-containing precursor.

The exploration of thiophene-isoxazole derivatives as inhibitors of specific cellular targets, such as protein kinases, is another active area of investigation. The structural insights gained from these studies are crucial for the rational design of more potent and selective therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of a Related Thiophene Precursor

PropertyValue
Compound Name 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
CAS Number 859199-06-7
Molecular Formula C7H7BrOS
Molecular Weight 219.1 g/mol
Physical Form White to yellow powder or crystals
Storage Temperature Keep in dark place, sealed in dry, store in freezer, under -20°C

This data is for a potential precursor and not the title compound itself.

Table 2: Biological Activity of a Related Thiophene-Isoxazole Derivative

CompoundTarget Cell LineIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(5-methylthiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-13)MCF-7 (Human Breast Cancer)Not explicitly stated, but designed to study the effect of a methyl group on the thiophene ring.

This table presents data for a structurally related compound to illustrate the type of research conducted in this area. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

945392-05-2

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-(5-bromo-4-methylthiophen-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-4-7(12-8(5)9)6-2-3-10-11-6/h2-4H,1H3

InChI Key

YQBFLJQXISSAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC=NO2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 5 Bromo 4 Methylthiophen 2 Yl Isoxazole and Analogs

Strategies for Isoxazole (B147169) Ring Construction in Heterocyclic Conjugates

The formation of the isoxazole ring is a critical step in the synthesis of the target compound and its analogs. Several methodologies have been developed, ranging from classic cycloadditions to modern catalyzed and energy-assisted reactions.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a cornerstone for the synthesis of isoxazoles and isoxazolines. tandfonline.comwikipedia.org This method is highly valued for its efficiency in constructing the five-membered heterocyclic ring. mdpi.com Nitrile oxides, which are unstable and typically generated in situ, can be produced from aldoximes using various oxidizing agents. tandfonline.commdpi.com The reaction of a nitrile oxide with a terminal alkyne leads to the formation of a 3,5-disubstituted isoxazole with a high degree of regioselectivity. rsc.orgyoutube.com

The versatility of this reaction allows for the incorporation of diverse substituents on both the nitrile oxide and the dipolarophile, making it a powerful tool for creating libraries of isoxazole derivatives. acs.orgnih.gov For instance, the cycloaddition of thiophenecarbonitrile N-oxides with various dipolarophiles yields the corresponding thiophene-substituted isoxazoles and isoxazolines. oup.com The reactivity of the nitrile oxide can be influenced by the substituents on the thiophene (B33073) ring; for example, an electron-withdrawing group like a chlorine atom can decrease the reactivity of the nitrile oxide. oup.com

Several reagents and conditions have been developed to facilitate the in situ generation of nitrile oxides and subsequent cycloaddition. These include the use of hypervalent iodine compounds, which allow the reaction to proceed under mild conditions and tolerate a wide range of functional groups. rsc.orgrsc.org Other methods involve the use of chloramine-T, oxone, or simply aqueous conditions to promote the reaction. nih.govnih.govrsc.org Mechanochemical approaches, such as ball-milling, have also been employed to achieve solvent-free and efficient synthesis of isoxazoles. tandfonline.comnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

Nitrile Oxide PrecursorDipolarophileCatalyst/ReagentProductReference
AldoximeTerminal AlkyneHypervalent Iodine3,5-Disubstituted Isoxazole rsc.orgrsc.org
AldoximeAlkyneNaCl, Oxone, Na2CO3 (ball-milling)Isoxazole tandfonline.com
Thiophene-2-carboxaldoximeVarious dipolarophilesNitrosyl chlorideThiophene-substituted isoxazole/isoxazoline (B3343090) oup.com
AldoximeAlkyneWater (acidic pH)Isoxazole nih.gov
Hydroxyimidoyl chloridesTerminal AlkyneCu/Al2O3 (ball-milling)3,5-Isoxazole nih.gov

Condensation Reactions for Isoxazole Scaffolds

Condensation reactions provide an alternative and widely used route to isoxazole rings. A primary method involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents. core.ac.ukrsc.org This approach is fundamental in heterocyclic chemistry for constructing the isoxazole core.

A common variation of this method is the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. ijert.orgresearchgate.net Chalcones themselves are typically synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone. uobaghdad.edu.iqnveo.org The subsequent reaction of the chalcone (B49325) with hydroxylamine hydrochloride, often in the presence of a base, leads to the formation of the isoxazole ring. ijert.org This two-step process allows for significant structural diversity in the final isoxazole product by varying the initial aldehyde and acetophenone.

Table 2: Isoxazole Synthesis via Condensation Reactions

Reactant 1Reactant 2Catalyst/ConditionsIntermediateFinal ProductReference
AcetophenoneAromatic AldehydeStrong BaseChalcone- ijert.org
ChalconeHydroxylamine HydrochlorideAcid or Base/Reflux-Isoxazole ijert.org
1,3-Dicarbonyl CompoundHydroxylamine--Isoxazole core.ac.uk

Transition Metal-Catalyzed Cycloisomerization for Isoxazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, offering unique pathways and high efficiency. researchgate.net One notable method is the cycloisomerization of α,β-acetylenic oximes. lookchem.comorganic-chemistry.org Gold(III) chloride, for example, has been shown to effectively catalyze this transformation under mild conditions, leading to good to excellent yields of substituted isoxazoles. lookchem.com This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by modifying the substituents on the starting acetylenic oxime. lookchem.com

Other transition metals like copper have also been utilized. For instance, a copper(I) chloride-mediated intramolecular cyclization of oximes derived from propargylamines provides a route to isoxazoles with broad functional group compatibility. organic-chemistry.org These catalytic systems often offer advantages such as milder reaction conditions and improved regioselectivity compared to traditional methods. researchgate.net

Microwave-Assisted Synthetic Approaches to Isoxazoles

Microwave irradiation has been increasingly adopted in organic synthesis to accelerate reaction rates and improve yields. abap.co.in The synthesis of isoxazoles is no exception, with microwave-assisted methods offering significant advantages over conventional heating. nveo.orgresearchgate.net

For example, the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles can be completed in minutes under microwave irradiation, compared to several hours required for conventional refluxing, often with higher yields. nveo.orgresearchgate.net This rapid and efficient heating makes microwave-assisted synthesis an attractive green chemistry approach. abap.co.innveo.org It has been applied to various isoxazole syntheses, including multicomponent reactions and cycloadditions, demonstrating its broad applicability. rsc.orgrsc.org

Ultrasonication-Enhanced Isoxazole Synthesis

Ultrasonication, or the use of ultrasound, is another green chemistry technique that can enhance the rate and efficiency of chemical reactions. preprints.org The application of ultrasound in isoxazole synthesis has been shown to reduce reaction times and increase yields compared to silent (non-sonicated) conditions. preprints.orgnih.govmdpi.com

Ultrasound can promote various types of reactions leading to isoxazoles, including multi-component reactions and 1,3-dipolar cycloadditions. preprints.orgrsc.orgresearchgate.net For instance, the synthesis of isoxazoles from aldehydes, hydroxylamine hydrochloride, and a β-ketoester can be significantly accelerated under ultrasonic irradiation. rsc.org The use of an ultrasonic probe can be more effective than an ultrasonic bath, leading to even shorter reaction times and higher yields. preprints.orgnih.gov This technique often allows for the use of environmentally benign solvents like water, further enhancing its green credentials. researchgate.net

Synthetic Routes for Brominated and Methylated Thiophene Moieties

The synthesis of the 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole core requires the preparation of a suitably functionalized thiophene precursor. This involves the introduction of a methyl group, a bromine atom, and a group that can be converted into the isoxazole ring, such as an acetyl group.

The acylation of thiophenes is a common method to introduce a carbonyl group. For instance, 2-methylthiophene (B1210033) can be acylated using N-acylbenzotriazoles in the presence of a Lewis acid like TiCl4 or ZnBr2 to produce 2-acyl-5-methylfurans and thiophenes. core.ac.uk

The bromination of methylated thiophenes can be achieved through various methods. A recent development involves the visible-light-induced radical bromination of 4-methylthiophene derivatives using HBr and H2O2. rsc.org This method is environmentally friendly and proceeds under mild conditions. Traditional methods often employ N-bromosuccinimide (NBS) or bromine in acetic acid. researchgate.net The regioselectivity of the bromination is influenced by the existing substituents on the thiophene ring. For the synthesis of the target compound, a key intermediate would be 5-bromo-4-methyl-2-acetylthiophene. The synthesis of related 2,4-disubstituted thiophenes often involves multi-step sequences starting from simpler precursors. researchgate.net

Regioselective Halogenation of Thiophene Derivatives

The introduction of a halogen atom at a specific position on the thiophene ring is a critical step in the synthesis of the target molecule. Regioselective halogenation ensures that the subsequent coupling reactions occur at the desired carbon atom, leading to the correct isomer.

Direct bromination of thiophene and its derivatives can be achieved using various brominating agents. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been accomplished through a multi-step process involving successive direct lithiations and a final bromination reaction. mdpi.com In a typical procedure, the substituted thiophene is treated with bromine in a suitable solvent like chloroform (B151607) and acetic acid, often under controlled temperature conditions to achieve the desired regioselectivity. mdpi.com

Recent advancements have focused on more environmentally friendly and selective methods. One such method is the visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives. rsc.org This approach utilizes hydrogen bromide as the bromine source and hydrogen peroxide as a green oxidant, offering high atom economy and milder reaction conditions. rsc.org

Enzymatic halogenation presents another powerful tool for regioselective synthesis. FAD-dependent halogenases, for example, can catalyze the halogenation of aromatic compounds with high specificity, potentially overriding the inherent electronic preferences of the substrate. nih.gov These biocatalytic methods are gaining attention for their efficiency and selectivity under mild, aqueous conditions. nih.gov

Table 1: Comparison of Regioselective Bromination Methods for Thiophene Derivatives

MethodReagentsConditionsAdvantagesDisadvantages
Direct BrominationBr₂ in CHCl₃/AcOH50 °C, 24 hReadily available reagentsHarsh conditions, potential for side products
Visible-Light-Induced BrominationHBr/H₂O₂Visible light, ambient temperatureHigh atom economy, mild conditions, green oxidantRequires photochemical setup
Enzymatic HalogenationHalogenase enzyme, halide saltAqueous buffer, ambient temperatureHigh regioselectivity, environmentally friendlyEnzyme availability and stability can be a limitation

Introduction of Methyl Substituents on the Thiophene Ring

The presence of a methyl group on the thiophene ring can influence the electronic properties and reactivity of the molecule. Several methods exist for the introduction of alkyl substituents onto a thiophene core.

A classical approach involves the Friedel-Crafts acylation of the thiophene ring, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone to the corresponding alkyl group. Thiophene typically undergoes acylation preferentially at the α-position (C2 or C5). If the desired substitution is at the β-position (C3 or C4), starting materials with blocking groups on the α-positions may be necessary.

Another established method is the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, which constructs the thiophene ring with the desired substitution pattern. More modern approaches utilize transition metal-catalyzed cross-coupling reactions. For example, Ni-catalyzed Kumada reactions have been successfully employed for the preparation of methyl-substituted thiophene derivatives. nih.gov

Table 2: Methods for the Introduction of Methyl Groups on the Thiophene Ring

MethodDescriptionKey ReagentsTypical Position of Substitution
Friedel-Crafts Acylation/ReductionTwo-step process involving acylation and subsequent reduction of the ketone.Acyl chloride/AlCl₃, then H₂NNH₂/KOHPrimarily α-position
Paal-Knorr Thiophene SynthesisCyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.1,4-dicarbonyl, P₄S₁₀ or Lawesson's reagentDepends on the structure of the dicarbonyl precursor
Kumada CouplingNickel-catalyzed cross-coupling of a thiophene halide with a Grignard reagent.Thiophene halide, MeMgBr, Ni catalystPosition of the halide

Coupling Strategies for Thiophene-Isoxazole Linkage

The formation of the covalent bond between the thiophene and isoxazole rings is a pivotal step in the synthesis of the target compound. Cross-coupling reactions are the most common and efficient strategies to achieve this linkage.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aromatic rings. youtube.com In the context of synthesizing this compound, this reaction would typically involve the coupling of a thiophene-boronic acid or ester with a halogenated isoxazole, or vice versa. The reaction is catalyzed by a palladium complex in the presence of a base. youtube.commdpi.com

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's yield and selectivity. researchgate.net For instance, the use of bulky phosphine (B1218219) ligands can be crucial for achieving high yields and suppressing side reactions. researchgate.net The Suzuki coupling is generally tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. mdpi.comrsc.org

While the Suzuki coupling is prevalent, other cross-coupling reactions such as Stille, Negishi, and Hiyama couplings can also be employed for the synthesis of bi-heterocyclic systems, each with its own advantages and substrate scope.

Table 3: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

ComponentFunctionExamples
Palladium CatalystFacilitates the catalytic cyclePd(PPh₃)₄, PdCl₂(dppf)
LigandStabilizes the palladium catalyst and influences its reactivityPPh₃, P(t-Bu)₃·HBF₄
BaseActivates the organoboron speciesK₂CO₃, Cs₂CO₃, Na₂CO₃
Organoboron ReagentSource of the carbon nucleophileThiophene boronic acid, isoxazole boronic ester
Organic HalideThe electrophilic coupling partnerBromo-isoxazole, bromo-thiophene
SolventProvides the reaction mediumDioxane, toluene, DME, often with water

Direct annulation methods, where one ring is constructed directly onto another pre-existing ring in a single synthetic operation, offer an atom-economical and efficient route to fused or linked heterocyclic systems. However, for the specific non-fused, linked system of this compound, direct annulation is less common. The prevailing strategy involves the separate synthesis of the thiophene and isoxazole precursors followed by a cross-coupling reaction.

The synthesis of the isoxazole ring itself can be achieved through various methods, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the reaction of a hydroxylamine with a 1,3-dicarbonyl compound. Once the appropriately functionalized isoxazole is prepared, it can be used in the aforementioned cross-coupling reactions.

Development of Sustainable Synthetic Approaches for Heterocyclic Systems

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govnumberanalytics.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

For the synthesis of thiophene and isoxazole derivatives, several sustainable approaches are being explored. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. numberanalytics.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. numberanalytics.com

Multi-component reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and can simplify synthetic routes. bohrium.com

By integrating these sustainable practices, the synthesis of complex molecules like this compound can be made more efficient and environmentally responsible. nih.govnumberanalytics.comresearchgate.netfrontiersin.orgbohrium.com

Comprehensive Characterization Techniques for 5 5 Bromo 4 Methylthiophen 2 Yl Isoxazole

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy collectively provide a comprehensive picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be crucial for the structural assignment of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole .

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the methyl group protons on the thiophene (B33073) ring, the proton on the thiophene ring, and the protons of the isoxazole (B147169) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling patterns (J) would reveal connectivity between adjacent protons.

Similarly, a ¹³C NMR spectrum would show discrete peaks for each unique carbon atom in the molecule, including those in the thiophene and isoxazole rings, as well as the methyl group carbon. This provides a carbon map of the molecule, confirming the number and types of carbon environments.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound (No experimental data available)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃
Thiophene-H
Isoxazole-H

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound (No experimental data available)

Carbon Chemical Shift (δ, ppm)
CH₃
Thiophene-C

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique would be used to confirm the molecular formula of This compound , which is C₈H₆BrNOS. The experimentally measured mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the proposed formula. The isotopic pattern, particularly due to the presence of bromine (⁷⁹Br and ⁸¹Br), would further support the confirmation.

Table 3: Hypothetical HRMS Data for this compound (No experimental data available)

Molecular Formula Calculated m/z Found m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Table 4: Hypothetical IR Absorption Bands for this compound (No experimental data available)

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch
Aliphatic C-H stretch
C=C / C=N stretch
C-O stretch (isoxazole)
C-S stretch (thiophene)

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of the atoms in This compound , as well as detailed information on bond lengths, bond angles, and torsion angles. A successful single-crystal X-ray diffraction analysis would yield a definitive molecular structure and reveal how the molecules pack in the crystal lattice.

Table 5: Hypothetical Crystallographic Data for this compound (No experimental data available)

Parameter Value
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
V (ų)
Z

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₈H₆BrNOS. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 6: Hypothetical Elemental Analysis Data for this compound (No experimental data available)

Element Calculated (%) Found (%)
Carbon (C)
Hydrogen (H)
Nitrogen (N)

Explorations of Biological Activities of Thiophene Isoxazole Scaffolds in Research Contexts

Antimicrobial Research Endeavors

The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents. Research into heterocyclic compounds like 5-(5-Bromo-4-methylthiophen-2-yl)isoxazole is part of this global effort.

The antibacterial properties of this compound have been evaluated against a panel of pathogenic bacteria. In one study, the compound was tested for its ability to inhibit the growth of several bacterial strains, with its activity quantified by Minimum Inhibitory Concentration (MIC) values. The research indicated that the compound displayed no significant activity against the tested strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with MIC values being greater than 128 μg/mL.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) in μg/mL
Escherichia coli (ATCC 25922)>128
Pseudomonas aeruginosa (ATCC 27853)>128
Staphylococcus aureus (ATCC 29213)>128

In the same research context, this compound was assessed for its potential to combat fungal pathogens. The study revealed that the compound exhibited a moderate level of antifungal activity against Aspergillus fumigatus, with a recorded MIC of 64 μg/mL. However, it showed weaker activity against Candida albicans and Cryptococcus neoformans, with MIC values exceeding 128 μg/mL for these organisms.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) in μg/mL
Aspergillus fumigatus (ATCC 204305)64
Candida albicans (ATCC 90028)>128
Cryptococcus neoformans (ATCC 208821)>128

Anticancer Research Avenues

The development of novel anticancer agents is a primary focus of pharmaceutical research. Heterocyclic scaffolds are frequently explored for their ability to inhibit cancer cell growth and interfere with pathways essential for tumor survival and proliferation.

The in vitro cytotoxic potential of this compound was investigated against a human cancer cell line. The compound was tested against the A549 human lung adenocarcinoma cell line. Results from this research indicated that the compound possesses cytotoxic activity, with a calculated IC₅₀ value (the concentration required to inhibit the growth of 50% of cells) of 64.9 μM.

Table 3: Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (μM)
A549Human Lung Adenocarcinoma64.9

Based on a review of available scientific literature, no specific studies detailing the inhibitory activity of this compound on enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), or protein kinases have been reported.

Antitubercular Research Initiatives

Tuberculosis remains a significant global health threat, and the search for new drugs to treat it, particularly multidrug-resistant strains, is ongoing. A review of the scientific literature did not yield specific studies investigating the antitubercular activity of this compound.

Evaluation of Activity Against Mycobacterium tuberculosis Strains

The search for novel antitubercular agents has led researchers to explore diverse chemical structures, including the thiophene-isoxazole scaffold. Isoxazole (B147169) derivatives, in general, are recognized for their wide spectrum of biological activities, which includes antitubercular effects. researchgate.net

A screening of the ChemDiv molecular library against Mycobacterium tuberculosis (Mtb) H37Rv strain in a cholesterol-rich environment identified a novel isoxazole thiophene (B33073) compound as a promising hit. nih.gov This discovery prompted the synthesis of twenty-nine analogues to investigate the structure-activity relationships (SAR) and enhance the compound's potency. nih.gov The research in this area has also led to the synthesis of isoxazole derivatives of thiophene, which have been evaluated for their antimicrobial properties, including activity against M. tuberculosis. nih.gov

Further studies have synthesized and characterized various isoxazole derivatives, with some showing notable activity against M. tuberculosis. researchgate.net For instance, some isoxazoline (B3343090) libraries of thiophene analogs have been synthesized and investigated for their antimycobacterial activity, with certain compounds demonstrating excellent activity against M. tuberculosis and other Mycobacterium strains. researchgate.net The isoxazole moiety is considered a crucial pharmacophore in the development of new antitubercular agents. researchgate.netmdpi.com

Table 1: Investigational Thiophene-Isoxazole Analogs and Their Antitubercular Activity
Compound SeriesTargetKey FindingsReference
Isoxazole Thiophene AnalogsMycobacterium tuberculosis H37RvIdentification of a novel hit from a molecular library screening. Synthesis of 29 analogs to explore SAR. Analog P15 showed an intramacrophage EC50 of 1.96 µM. nih.gov
Thiophene Substituted Isoxazoline LibrariesMycobacterium tuberculosis and other strainsCompounds 2j, 2k, and 2l demonstrated excellent antimycobacterial activity. researchgate.net
Isoxazole Derivatives of ThiopheneMycobacterium tuberculosisSynthesized and evaluated for antimicrobial activity, including against Mtb. nih.gov

Mechanistic Studies on Putative Target Activation (e.g., Rv1625c/Cya)

A significant finding in the study of thiophene-isoxazole compounds against M. tuberculosis is the identification of a putative mechanism of action involving the activation of the adenylyl cyclase Rv1625c/Cya. nih.gov The initial hit compound from the ChemDiv library was identified as a potential activator of this enzyme. nih.gov

The activation of Rv1625c leads to an increase in intracellular cyclic AMP (cAMP) levels. researchgate.netnih.gov Elevated cAMP levels in M. tuberculosis have been shown to specifically inhibit the bacterium's growth on cholesterol and propionate, which are crucial carbon sources for the pathogen during infection. researchgate.net This suggests that the antitubercular activity of these compounds may be linked to the disruption of the bacterium's metabolic processes. researchgate.net

The small molecule V-58 has been shown to activate Rv1625c, leading to cAMP production and subsequent inhibition of M. tuberculosis growth on cholesterol. researchgate.net This mechanism of action, targeting a bacterial adenylyl cyclase to induce metabolic stress, represents a novel strategy for antitubercular drug development. researchgate.netresearchgate.net

Table 2: Mechanistic Insights into Thiophene-Isoxazole Activity
Putative TargetMechanism of ActionConsequenceReference
Rv1625c/Cya (Adenylyl Cyclase)Activation of the enzyme, leading to increased intracellular cAMP levels.Inhibition of M. tuberculosis growth on cholesterol and propionate, disrupting bacterial metabolism. nih.govresearchgate.netnih.gov

Other Pharmacological Research Applications

Beyond their potential as antitubercular agents, thiophene-isoxazole scaffolds are being investigated for a variety of other pharmacological activities.

Anti-inflammatory Response Investigations

Both isoxazole and thiophene moieties are independently recognized for their anti-inflammatory properties. nih.govnih.govresearchgate.net Consequently, hybrid molecules incorporating both scaffolds are of significant interest in the search for new anti-inflammatory agents. nih.govnih.govresearchgate.net Thiophene-based compounds such as Tinoridine and Tiaprofenic acid are established anti-inflammatory drugs. nih.govresearchgate.net

Research has shown that isoxazole derivatives can exhibit anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net The synthesis of various isoxazole derivatives and their evaluation in in-vivo models, such as the carrageenan-induced paw edema model in rats, has been a common approach to assess their anti-inflammatory potential. ymerdigital.com

Table 3: Research on Anti-inflammatory Activity of Thiophene-Isoxazole Scaffolds
Compound TypeMethod of EvaluationKey FindingsReference
Isoxazole DerivativesCarrageenan-induced rat paw edemaSome derivatives showed significant anti-inflammatory activity.
Thiophene-based DerivativesReview of studies on COX and LOX inhibitionThiophene is a privileged structure for designing novel anti-inflammatory agents. nih.govresearchgate.net
Isoxazole Ring Containing Pyrimidine DerivativesIn-vitro inhibition of albumin denaturation and anti-protease activityCompounds exhibited dose-dependent anti-inflammatory action. ymerdigital.com

Immunomodulatory Activity Assessments

The isoxazole nucleus is also associated with immunomodulatory effects. Certain isoxazole derivatives have been shown to modulate the immune response, suggesting their potential application in conditions where the immune system plays a critical role. This has led to the exploration of isoxazole-containing compounds for their ability to influence immune functions.

Antiviral Research Methodologies

The broad biological activity of thiophene and isoxazole derivatives extends to the antiviral domain. researchgate.net Research into novel thiophene derivatives has included their evaluation for antiviral activity against various viral strains. nih.gov For example, novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have been synthesized and tested against several RNA and DNA viruses. nih.gov The isoxazole scaffold has also been incorporated into compounds screened for antiviral properties. researchgate.net

Anticonvulsant Property Evaluations

Both thiophene and isoxazole rings are present in compounds that have been investigated for anticonvulsant activity. researchgate.netnih.gov The synthesis of novel thieno[2,3-d]pyrimidin-4(3H)one derivatives, which incorporate a thiophene ring, has been undertaken to explore their potential as anticonvulsant agents. These compounds have been evaluated using methods such as the maximal electroshock induced seizures (MES) model. Similarly, new hybrid compounds containing both pyrrolidine-2,5-dione and thiophene rings have been designed and synthesized with the aim of developing potential anticonvulsant agents. nih.gov

Structure Activity Relationship Sar Studies of 5 5 Bromo 4 Methylthiophen 2 Yl Isoxazole and Its Derivatives

Systematic Modification of the Isoxazole (B147169) Ring System and its Impact

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in many pharmacologically active compounds. ijpca.orgmdpi.com Its unique electronic properties and structural stability make it a frequent target for modification in drug design. rsc.org Modifications to the isoxazole ring system of thiophene-isoxazole derivatives can profoundly affect their biological activity by altering interactions with biological targets. ijpca.org

Research into related isoxazole-containing compounds has demonstrated that the nature and position of substituents on the isoxazole core are critical. For instance, in a series of 4-(trifluoromethyl)isoxazole-based molecules, the presence of the trifluoromethyl (–CF3) group, a potent electron-withdrawing group, was found to significantly enhance anticancer activity compared to non-trifluoromethylated analogues. rsc.org This suggests that modifying the electronic environment of the isoxazole ring in the 5-(5-bromo-4-methylthiophen-2-yl)isoxazole scaffold could be a key strategy for improving efficacy.

Furthermore, the substitution pattern on other rings attached to the isoxazole is crucial. Studies on 3,5-diarylisoxazoles have shown that the introduction of electron-withdrawing groups, such as fluorine (F) or trifluoromethyl (CF3), onto a phenyl ring at the 3-position of the isoxazole, enhances cytotoxic and sPLA2 inhibitory activities. nih.gov Conversely, the presence of electron-donating groups like methoxy (B1213986) (–OCH3) at specific positions on an adjacent phenyl ring can also lead to potent antioxidant activity. mdpi.com The position of substituents also matters; for example, 4,5-diarylisoxazoles have been found to exhibit greater antimitotic activity than their 3,4-diarylisoxazole isomers. nih.gov These findings underscore the high degree of tunability the isoxazole ring offers for optimizing biological function. ijpca.org

Table 1: Impact of Isoxazole Ring Modification on Biological Activity

Modification TypeExample Substituent/ChangeObserved ImpactReference
Electronic ModificationAddition of -CF3 group to isoxazole ringSignificant enhancement of anti-cancer activity. rsc.org
Substitution on Appended RingsElectron-withdrawing groups (-F, -CF3) on an adjacent phenyl ringIncreased cytotoxicity and sPLA2 inhibitory activity. nih.gov
Substitution on Appended RingsElectron-donating groups (-OCH3) on an adjacent phenyl ringPotent antioxidant activity observed. mdpi.com
Isomeric Rearrangement4,5-diarylisoxazole vs. 3,4-diarylisoxazole4,5-isomers showed greater antimitotic activity. nih.gov

Analysis of Substituent Effects on the Brominated and Methylated Thiophene (B33073) Moiety

SAR studies on related thiophene-containing compounds provide valuable insights. The thiophene ring itself is often considered a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity. nih.gov The position of the thiophene is also important; studies have shown that having a thiophene ring at the 5-position of an isoxazole core can result in better anticancer activity compared to other functional groups like phenyl or furanyl. rsc.org

The specific substituents on the thiophene ring have a significant modulating effect. While one study on antifungal compounds noted that bromine substitution on a thiophene ring had a negative effect on activity compared to an unsubstituted ring, this is highly context-dependent. nih.gov In other scaffolds, halogenation of the thiophene ring is a common strategy. For instance, research on thiophene derivatives as antibacterial agents used 5-bromothiophene-2-carboxylic acid as a starting material for generating analogues with potent activity. researchgate.net The methyl group at the 4-position likely influences the steric and electronic profile of the thiophene ring, which can affect how the molecule fits into a target's binding site. The combination of the electron-withdrawing bromine and the electron-donating, sterically influential methyl group creates a unique electronic and conformational profile that dictates the molecule's interactions and subsequent biological response.

Table 2: Influence of Thiophene Moiety Substituents on Activity

SubstituentPosition on ThiophenePotential EffectReference
Bromine5Acts as an electron-withdrawing group; can be critical for activity in some scaffolds but detrimental in others. nih.govresearchgate.net
Methyl4Provides steric bulk and is weakly electron-donating; influences conformation and binding pocket fit. nih.gov
Unsubstituted Thiophene-In some anticancer isoxazoles, an unsubstituted thiophene at position 5 was found to be crucial for superior activity. rsc.org

Investigation of Positional and Linkage Isomerism on Biological Function

Positional and linkage isomerism are fundamental concepts in SAR, as even subtle changes in the arrangement of functional groups or the connection points between rings can lead to dramatic differences in biological activity. studysmarter.co.ukyoutube.com For a molecule like this compound, understanding these isomeric effects is crucial for rational drug design.

Positional isomerism within the thiophene-isoxazole scaffold can refer to several variations. One key aspect is the relative positioning of the substituents on the isoxazole and thiophene rings. For example, moving the thiophene moiety from the 5-position to the 3-position of the isoxazole ring would create a positional isomer. Research has shown that a (2-thienyl) substituent at the 5th position of an isoxazole core confers more potent anti-cancer activity than the same substituent at the 3rd position. rsc.org Similarly, the arrangement of groups on the thiophene ring is critical; shifting the bromo and methyl groups to different positions would likely alter the molecule's electronic distribution and steric profile, thereby affecting target binding.

Quantitative Elucidation of Electronic and Steric Factors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models help to elucidate the specific electronic and steric factors that govern a molecule's potency and efficacy.

For isoxazole-based compounds, electronic properties are a well-established driver of activity. The presence of strongly electron-withdrawing groups, such as trifluoromethyl (–CF3), on or adjacent to the isoxazole ring is frequently associated with enhanced biological effects, including anticancer and anti-inflammatory activities. rsc.orgnih.gov Conversely, electron-donating groups can also be beneficial depending on the biological target. mdpi.com In a 3D-QSAR study on a series of isoxazole derivatives, contour maps revealed that the presence of electronegative groups at one position and hydrophobic features at another were crucial for agonistic activity. nih.gov This demonstrates that a precise balance of electronic and hydrophobic character is required.

In the case of this compound, the key factors would include:

Steric Factors: The size and shape of the molecule, influenced by the methyl group on the thiophene ring. Steric descriptors such as molar refractivity (MR) can be used in QSAR models to determine the optimal size and shape for binding to a specific target.

Hydrophobicity: The lipophilicity of the molecule, described by LogP, is another critical parameter that influences cell permeability and interaction with hydrophobic pockets in target proteins. nih.gov

A QSAR model for this class of compounds would likely reveal that a combination of these factors is necessary for optimal activity, allowing for the rational design of new derivatives with improved properties. nih.gov

Bioisosteric Replacement Strategies in Thiophene-Isoxazole Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or metabolic profile. nih.govyoutube.com This approach is highly relevant for optimizing derivatives of this compound.

Several bioisosteric replacements could be considered for this scaffold:

Thiophene Ring Replacements: The thiophene ring is often considered a bioisostere of a benzene (B151609) ring. nih.gov Therefore, replacing the 5-bromo-4-methylthiophene moiety with various substituted phenyl rings could yield compounds with different activity profiles. Other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) could also be explored as replacements. rsc.org

Isoxazole Ring Replacements: The isoxazole ring itself can be replaced by other five-membered heterocycles. For example, pyrazole, oxadiazole, thiazole, or triazole rings could be substituted to probe the importance of the specific arrangement of heteroatoms in the isoxazole ring. researchgate.netacs.org Such replacements can alter hydrogen bonding capabilities and metabolic stability. researchgate.net

Substituent Replacements (Classical Bioisosteres): The substituents on the thiophene ring are prime candidates for classical bioisosteric replacement. youtube.com

The bromine atom could be replaced with other halogens (Cl, F) or with groups of similar size like a trifluoromethyl (–CF3) or cyano (–CN) group to modulate electronic properties.

The methyl group (–CH3) could be swapped for other small alkyl groups, or for bioisosteres like an amino (–NH2), hydroxyl (–OH), or chlorine (Cl) group, to explore the effects of altering steric bulk and electronic character. youtube.com

Table 3: Potential Bioisosteric Replacements for Lead Optimization

Original Moiety/GroupPotential Bioisostere(s)Rationale for ReplacementReference
Thiophene RingPhenyl, Furan, Pyrrole, ThiazoleTo modify aromaticity, lipophilicity, and metabolic stability. nih.govrsc.org
Isoxazole RingPyrazole, Oxadiazole, TriazoleTo alter heteroatom arrangement, hydrogen bonding potential, and stability. researchgate.netacs.org
Bromine Atom-Cl, -F, -CF3, -CNTo fine-tune electronic properties and size. youtube.com
Methyl Group-Cl, -OH, -NH2, -C2H5To explore steric and electronic requirements at this position. youtube.com

Computational Chemistry and Molecular Modeling in Thiophene Isoxazole Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiophene-isoxazole research, docking simulations are crucial for understanding how these ligands interact with biological targets at the atomic level.

Research on 5-(thiophen-2-yl)isoxazole derivatives has utilized molecular docking to elucidate their potential as anti-breast cancer agents by targeting the estrogen receptor alpha (ERα). nih.govrsc.org Simulations for a series of these compounds revealed that they fit into the binding pocket of ERα, and their activity is influenced by specific interactions with key amino acid residues. nih.gov Similarly, docking studies on thiophene-linked isoxazole (B147169) derivatives designed as antibacterial agents showed good binding affinity toward the crystal structure of Staphylococcus gyrase B, with binding affinities ranging from -2.04 to -4.34 kcal/mol. journaljpri.com

In another study, novel thiazolyl-isoxazole derivatives were docked against various microbial targets, including M. tuberculosis PanK, DprE1, and DHFR, as well as C. albicans NMT and CYP51, revealing high binding affinities and identifying key interactions. tandfonline.com The interactions commonly observed in these simulations include hydrogen bonds and hydrophobic interactions with crucial residues within the active site of the target protein. researchgate.net For instance, the isoxazole ring can participate in hydrogen bonding, a key factor in its biological activity.

Table 1: Examples of Molecular Docking Studies on Thiophene-Isoxazole Derivatives

Compound Series Biological Target Key Findings Reference
5-(Thiophen-2-yl)isoxazoles Estrogen Receptor alpha (ERα) Compounds fit within the ERα binding pocket, supporting their anti-breast cancer activity. nih.govrsc.org
Thiophene-linked isoxazoles Staph Gyrase B 24kDa (PDB: 4URM) Binding affinities ranged from -2.04 to -4.34 kcal/mol, suggesting potential antibacterial action. journaljpri.com
5-Aryl-3-(2-arylthiazol-4-yl)isoxazoles M. tuberculosis & C. albicans enzymes Displayed high affinity towards targets like PanK, DprE1, CYP51, and NMT. tandfonline.com
Isoxazole-based molecules Heat shock protein 90 (Hsp90) Identified compounds with high binding affinity (-8.00 to -8.42 Kcal/mol) via interactions with residues like Gly97, Asn51, and Lys58. researchgate.net

In Silico Virtual Screening and Library Design Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This methodology, often preceding laboratory synthesis, allows researchers to prioritize compounds and focus resources on the most promising candidates. researchgate.netnih.gov The process typically begins with a known active molecule or a target binding site. researchgate.net

For thiophene-isoxazole research, methodologies often involve:

Library Design: Creating a virtual library of candidate molecules. This can involve designing novel analogues of a lead compound, such as 5-(5-Bromo-4-methylthiophen-2-yl)isoxazole, by systematically modifying its substituents. nih.govresearchgate.net For example, a set of 14 new analogues of a lead 5-(thiophen-2-yl)isoxazole compound were designed to explore structure-activity relationships. nih.gov

Screening and Filtering: The designed library is screened against a biological target using molecular docking. researchgate.net The results are filtered based on criteria such as binding energy, interaction patterns, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) predicted by computational models. nih.govresearchgate.net

Hit Identification: The top-ranked compounds, or "hits," are selected for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions. nih.govnih.gov

This approach was successfully used to identify novel 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents and to discover new isoxazole-based molecules as potential Hsp90 inhibitors from the ZINC database. nih.govresearchgate.net

Table 2: General Workflow for Virtual Screening and Library Design

Step Description Tools & Techniques Reference
1. Target Selection Identification of a biologically relevant protein target (e.g., enzyme, receptor). Literature review, bioinformatics. researchgate.net
2. Library Generation Design or acquisition of a virtual library of small molecules (e.g., thiophene-isoxazole analogs). Combinatorial chemistry design, public databases (ZINC). nih.govresearchgate.net
3. Molecular Docking Prediction of binding modes and affinities of library compounds within the target's active site. AutoDock, LigandScout, SwissSimilarity. nih.govresearchgate.netmdpi.com
4. Scoring & Ranking Ranking of compounds based on scoring functions that estimate binding affinity. Binding energy (kcal/mol), interaction analysis. journaljpri.comresearchgate.net
5. Post-filtering Application of ADMET and drug-likeness filters to prioritize candidates with favorable properties. SwissADME, pkCSM. nih.govtandfonline.com
6. Hit Selection Selection of the most promising virtual hits for experimental validation. Visual inspection, consensus scoring. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. chemijournal.comcuny.edu These calculations provide insights that are complementary to experimental findings and can help elucidate reaction mechanisms. researchgate.net

In the study of thiophene-isoxazole systems, DFT has been employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule in the gas phase and in different solvents. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally indicates higher reactivity. cuny.eduresearchgate.net

Predict Spectroscopic Properties: Calculated vibrational frequencies (IR) and NMR chemical shifts can be compared with experimental data to confirm the structure of newly synthesized compounds. Good correlations have been observed between experimental and calculated proton and carbon NMR signals for related heterocyclic systems. researchgate.net

Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the most favorable pathway for a chemical reaction, such as the cyclization step in the synthesis of the isoxazole ring. cuny.edu

For example, joint experimental and theoretical studies on thiophene-based oxazole (B20620) and isoxazole derivatives have utilized DFT with the B3LYP functional and the 6-311+G(d,p) basis set to analyze structural and electronic properties. researchgate.net

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Symbol Significance Reference
HOMO Energy EHOMO Energy of the highest occupied molecular orbital; relates to the ability to donate electrons (nucleophilicity). cuny.eduresearchgate.net
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons (electrophilicity). cuny.eduresearchgate.net
Energy Gap ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability. A large gap implies high stability. chemijournal.comresearchgate.net
Dipole Moment µ Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. researchgate.net
Hardness / Softness η / σ Global reactivity descriptors related to the energy gap. Hard molecules are less reactive. cuny.eduresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the conformational stability of the ligand and the dynamic stability of its interactions with the receptor. researchgate.net

In the investigation of 5-(thiophen-2-yl)isoxazole derivatives, MD simulations have been performed on the complexes predicted by docking studies. nih.govresearchgate.net These simulations, often run for nanoseconds, help to:

Validate Docking Poses: Confirm that the binding orientation predicted by docking is stable over time. researchgate.net

Analyze Conformational Changes: Observe the flexibility of the ligand and the receptor's binding site, providing a more realistic model of the interaction. The isoxazole ring in a related crystal structure was found to have an envelope conformation. nih.gov

Assess Interaction Stability: Monitor key interactions (e.g., hydrogen bonds) to see if they are maintained throughout the simulation, which strengthens the case for the proposed binding mode. nih.gov

Calculate Binding Free Energy: Employ methods like MM-PBSA/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

For instance, MD simulations were conducted on a lead 5-(thiophen-2-yl)isoxazole molecule (TTI-6) in complex with ERα, confirming the stability of the docked pose and the persistence of critical interactions. nih.govrsc.org Similarly, MD simulations were used to study the structural dynamics of potent antitubercular thiazolyl-isoxazole derivatives. tandfonline.com

Predictive Modeling through Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are predictive models that correlate the chemical structure of compounds with their biological activity. By analyzing a series of related compounds, QSAR models can identify the physicochemical properties and structural features that are critical for enhancing or diminishing their therapeutic effect.

For the 5-(thiophen-2-yl)isoxazole scaffold, structure-activity relationship (SAR) studies have provided crucial insights for designing more potent anticancer agents. nih.gov Analysis of a series of analogues synthesized to target ERα-positive breast cancer cells revealed several key determinants of activity:

The Thiophene (B33073) Ring: An unsubstituted thiophene ring at the 5-position of the isoxazole core was found to be important for superior activity. nih.govrsc.org

The Isoxazole Core: This heterocyclic ring acts as a central scaffold connecting the crucial substituent groups.

Substituents: The nature and position of substituents on the thiophene and other parts of the molecule are critical. The presence of a trifluoromethyl (–CF3) group at the 4th position of the isoxazole ring significantly enhanced anti-cancer activity. nih.gov Furthermore, a highly electron-rich benzene (B151609) ring with three methoxy (B1213986) (–OCH3) groups at the 3rd position of the isoxazole core led to the most potent compound in the series. nih.govrsc.org The bromine atom on the thiophene ring, as in this compound, also plays a significant role, influencing the electronic properties and binding interactions of the molecule.

These findings allow for the rational design of new derivatives with potentially improved efficacy.

Table 4: Summary of Structure-Activity Relationships for 5-(Thiophen-2-yl)isoxazole Derivatives as Anticancer Agents

Structural Feature Position on Isoxazole Core Influence on Activity (vs. MCF-7 cells) Reference
Unsubstituted Thiophene Ring Position 5 Essential for optimal activity compared to phenyl, furanyl, or vinyl groups. nih.gov
Trifluoromethyl Group (-CF3) Position 4 Greatly enhances anticancer activity. nih.govrsc.org
Electron-rich Aryl Ring Position 3 A trimethoxyphenyl group resulted in the most potent analogue. nih.govrsc.org
Halogenated Aryl Ring Position 3 Compounds with 4-Br, 4-Cl, and 4-F substitutions on the aryl ring were designed and tested. nih.gov

Q & A

Basic: What are the key considerations for synthesizing 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole?

Answer:
Synthesis typically involves heterocycle formation via ketone addition and cyclization reactions. Key steps include:

  • Precursor selection : Use brominated chalcone intermediates (e.g., 5-bromo-4-methylthiophene derivatives) to ensure regioselectivity in cyclization .
  • Reaction optimization : Adjust reaction time, temperature, and catalysts (e.g., copper/diamine systems) to minimize side products and enhance yield. Evidence suggests that prolonged reaction times may lead to imine decomposition, requiring careful monitoring .
  • Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) effectively isolates the product. Minor contaminants (e.g., residual solvents or byproducts) are detectable via NMR and IR .

Basic: How is spectroscopic characterization (NMR, IR) used to confirm the structure of this compound?

Answer:

  • ¹H-NMR : Look for diagnostic peaks:
    • Aromatic protons in the thiophene and isoxazole rings (δ 6.5–7.5 ppm).
    • Methyl groups (δ 2.3–2.6 ppm for thiophene-CH₃; δ 2.1–2.3 ppm for isoxazole-CH₃) .
  • ¹³C-NMR : Key signals include:
    • Isoxazole C-O (δ ~168 ppm), imine carbon (δ ~161 ppm), and absence of ketone carbons (δ >190 ppm) to confirm cyclization .
  • IR : C=N imine stretch (~1607 cm⁻¹) and C-O isoxazole vibration (~1250 cm⁻¹) validate heterocycle formation .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or literature analogs (e.g., 5-(4-chlorophenyl)isoxazole derivatives) .
  • Dynamic effects : Consider tautomerization or conformational flexibility (e.g., in thiophene substituents) that may cause signal splitting or shifts. Variable-temperature NMR can clarify such ambiguities .
  • Complementary techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for absolute configuration .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Answer:

  • Crystal quality : Poor diffraction may result from flexible substituents (e.g., methyl groups). Solutions include slow evaporation with n-hexane/CHCl₃ mixtures or using additives to stabilize crystal packing .
  • Disorder modeling : Anisotropic displacement of bromine atoms or methyl groups requires refinement with SHELXL software, using PART and EADP commands to partition disordered regions .
  • Validation : Check for C—H···π interactions (common in aromatic systems) using Mercury software and validate geometry with WinGX .

Advanced: How do substituents (e.g., bromine, methyl groups) influence the compound’s biological activity?

Answer:

  • Electron-withdrawing effects : Bromine enhances electrophilicity, potentially improving binding to biological targets (e.g., enzymes). Compare with non-brominated analogs to assess activity differences .
  • Steric effects : Methyl groups may hinder rotation, stabilizing specific conformations. For example, 3-methyl substitution in isoxazole derivatives has been linked to enhanced antimicrobial activity in related compounds .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and evaluate bioactivity. Recent studies show trifluoromethyl (–CF₃) groups significantly boost anti-cancer potency compared to non-substituted analogs .

Advanced: What strategies optimize synthetic routes for scale-up without compromising purity?

Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) to improve cyclization efficiency. For example, copper/diamine systems reduce reaction times and byproduct formation .
  • Green chemistry : Replace hazardous solvents (e.g., THF) with ionic liquids or water-miscible alternatives to simplify purification .
  • Process monitoring : Use inline FTIR or HPLC to detect intermediates and terminate reactions at optimal conversion points .

Advanced: How are computational tools used to predict reactivity or binding modes of this compound?

Answer:

  • Docking studies : Software like AutoDock Vina models interactions with biological targets (e.g., kinases). Focus on the isoxazole-thiophene core as a pharmacophore .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution or nucleophilic attacks .
  • MD simulations : Assess stability of ligand-target complexes over time, particularly for bromine’s role in hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.